molecular formula C14H19ClF2N2O B7641013 2-(2,5-difluorophenyl)-N-(piperidin-2-ylmethyl)acetamide;hydrochloride

2-(2,5-difluorophenyl)-N-(piperidin-2-ylmethyl)acetamide;hydrochloride

Cat. No. B7641013
M. Wt: 304.76 g/mol
InChI Key: WMAWCAYICQBNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-difluorophenyl)-N-(piperidin-2-ylmethyl)acetamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as DFP-10825, and it is classified as a piperidine derivative. The primary focus of

Mechanism of Action

DFP-10825 exerts its effects by binding to the VMAT2 protein and inhibiting its function. This results in decreased monoamine neurotransmitter release and subsequent changes in neuronal activity. The mechanism of action of DFP-10825 is highly specific to VMAT2, and it does not affect other neurotransmitter transporters or receptors.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant effects on the levels of monoamine neurotransmitters in the brain. Studies have demonstrated that treatment with DFP-10825 results in decreased dopamine, serotonin, and norepinephrine release, which can be used to study the role of these neurotransmitters in various physiological and pathological conditions. Additionally, DFP-10825 has been shown to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DFP-10825 in scientific research is its high specificity for VMAT2. This allows for precise manipulation of monoamine neurotransmitter release, which can be used to study the role of these neurotransmitters in various physiological and pathological conditions. Additionally, DFP-10825 is relatively easy to synthesize and can be easily scaled up for large-scale production.
However, there are also some limitations associated with the use of DFP-10825 in lab experiments. One of the primary limitations is its potential toxicity, as it has been shown to have neurotoxic effects at high concentrations. Additionally, DFP-10825 may have off-target effects on other neurotransmitter transporters or receptors, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on DFP-10825. One potential direction is the development of more selective VMAT2 inhibitors that do not have off-target effects on other neurotransmitter transporters or receptors. Additionally, further research is needed to fully understand the potential therapeutic effects of DFP-10825 in the treatment of neurological and psychiatric disorders. Finally, there is a need for further investigation into the potential toxicity of DFP-10825 and the development of safer alternatives for use in scientific research.

Synthesis Methods

DFP-10825 is synthesized by reacting 2,5-difluorobenzaldehyde with piperidine-2-carboxylic acid in the presence of acetic anhydride and pyridine. The resulting compound is then treated with hydrochloric acid to obtain DFP-10825 hydrochloride. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential use in various scientific research applications. One of the primary uses of this compound is in the field of neuroscience, where it is used as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that is involved in the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. Inhibition of VMAT2 results in decreased monoamine neurotransmitter release, which can be used to study the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

2-(2,5-difluorophenyl)-N-(piperidin-2-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O.ClH/c15-11-4-5-13(16)10(7-11)8-14(19)18-9-12-3-1-2-6-17-12;/h4-5,7,12,17H,1-3,6,8-9H2,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAWCAYICQBNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)CC2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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